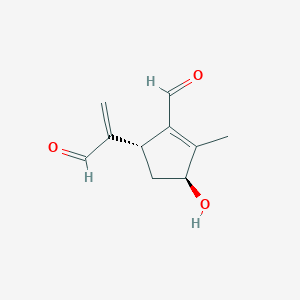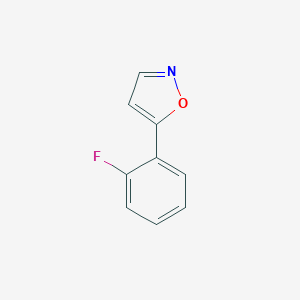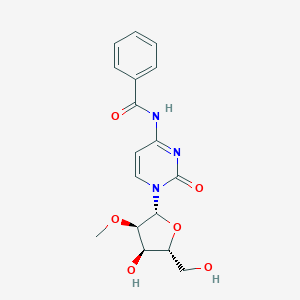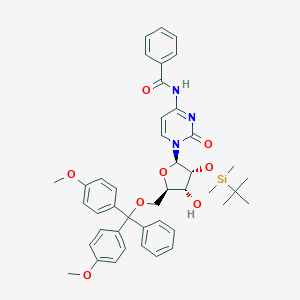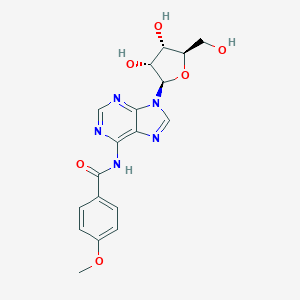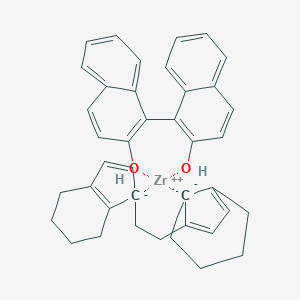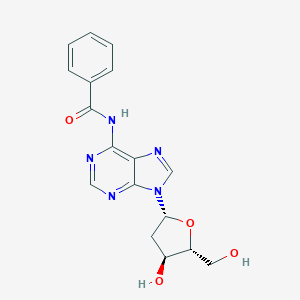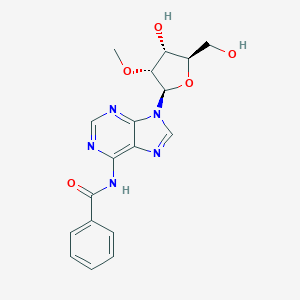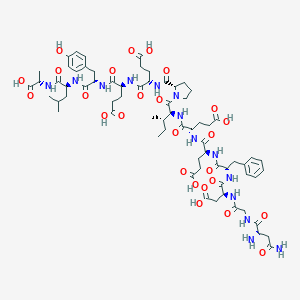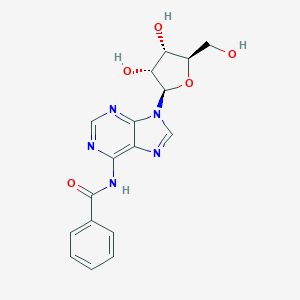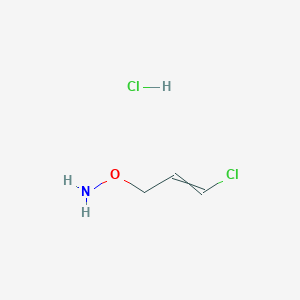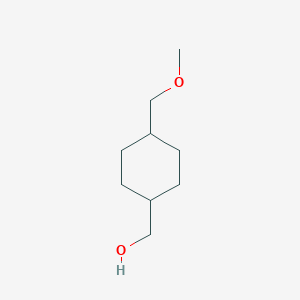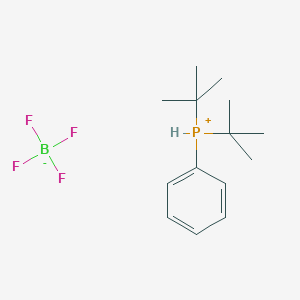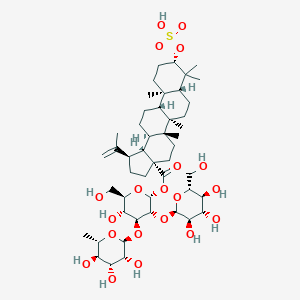
Basrgg
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Basrgg is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of polyphenolic compounds and is found in various natural sources, including fruits, vegetables, and herbs. In
作用机制
Basrgg exerts its effects through various mechanisms, including the modulation of signaling pathways, inhibition of enzymes, and regulation of gene expression. It has been shown to modulate the activity of various transcription factors, including NF-κB, AP-1, and Nrf2. Basrgg has also been shown to inhibit the activity of enzymes, including cyclooxygenase and lipoxygenase.
生化和生理效应
Basrgg has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Basrgg has also been shown to improve glucose metabolism, lipid metabolism, and insulin sensitivity. Additionally, Basrgg has been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.
实验室实验的优点和局限性
Basrgg has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. Basrgg is also stable under various conditions, making it suitable for long-term storage and transportation. However, Basrgg has some limitations for lab experiments. It has low solubility in water, making it difficult to dissolve in aqueous solutions. Basrgg is also sensitive to light and heat, which can affect its stability.
未来方向
There are several future directions for the study of Basrgg. One direction is the investigation of its potential use in the treatment of various diseases, including cardiovascular diseases, diabetes, and obesity. Another direction is the exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms underlying the effects of Basrgg and to optimize its use in clinical settings.
Conclusion
In conclusion, Basrgg is a polyphenolic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Basrgg has been studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. It exerts its effects through various mechanisms and has several biochemical and physiological effects. Basrgg has advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
Basrgg can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and biotransformation. Chemical synthesis involves the use of chemical reactions to create Basrgg from simpler compounds. Extraction from natural sources involves the isolation of Basrgg from fruits, vegetables, and herbs. Biotransformation involves the use of microorganisms to convert simpler compounds into Basrgg.
科学研究应用
Basrgg has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Basrgg has also been investigated for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
属性
CAS 编号 |
137553-03-8 |
|---|---|
产品名称 |
Basrgg |
分子式 |
C48H78O20S |
分子量 |
1007.2 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-9-sulfooxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C48H78O20S/c1-21(2)23-11-16-48(18-17-46(7)24(30(23)48)9-10-28-45(6)14-13-29(68-69(59,60)61)44(4,5)27(45)12-15-47(28,46)8)43(58)67-42-39(66-41-37(57)35(55)32(52)25(19-49)63-41)38(33(53)26(20-50)64-42)65-40-36(56)34(54)31(51)22(3)62-40/h22-42,49-57H,1,9-20H2,2-8H3,(H,59,60,61)/t22-,23-,24+,25+,26+,27-,28+,29-,30+,31-,32+,33+,34+,35-,36+,37+,38-,39+,40-,41+,42+,45-,46+,47+,48-/m0/s1 |
InChI 键 |
LLDIGFBNDXWNGP-BLWWJGNOSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OS(=O)(=O)O)C)C(=C)C)CO)O)O)O)O |
同义词 |
3-betulinic acid 3-O-sulfate 28-O-(rhamnopyranosyl(1-4)-O-glucopyranosyl(1-6))-glucopyranoside BASRGG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



